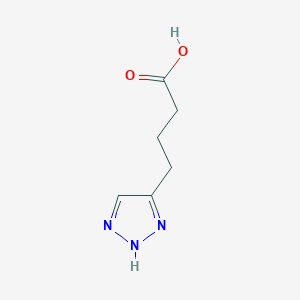
4-(1H-1,2,3-トリアゾール-4-イル)ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3-Triazol-1-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 2413903-61-2 . It has a molecular weight of 191.62 .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another series of 4-(1H-1,2,3-triazol-1-yl)benzamides were also rationally designed and synthesized as HSP90 inhibitors .Molecular Structure Analysis
The Inchi Code of 4-(1H-1,2,3-Triazol-1-yl)butanoic acid hydrochloride is 1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H .Chemical Reactions Analysis
The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids involved a series of chemical reactions . The synthesis of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors also involved a series of chemical reactions .科学的研究の応用
創薬
4-(1H-1,2,3-トリアゾール-4-イル)ブタン酸は、1,2,3-トリアゾールの誘導体として、創薬において幅広い用途を見出しています . 1,2,3-トリアゾールコアを持つ多くの重要な医薬品が市販されています。例えば、抗けいれん薬ルフィナミド、広域スペクトルセファロスポリン系抗生物質セファトリジン、抗がん剤カルボキサミドトリアゾール、β-ラクタム系抗生物質タゾバクタムなどがあります .
有機合成
1,2,3-トリアゾールは、有機合成において広く使用されています . 1,2,3-トリアゾールは高い化学的安定性を持ち、高温でも酸性または塩基性加水分解、酸化および還元条件に対して通常は不活性です .
高分子化学
高分子化学の分野では、1,2,3-トリアゾールが重要な役割を果たしています . 1,2,3-トリアゾールは、強い双極子モーメントと水素結合能力を持ち、アミド結合に似ており、E型またはZ型アミド結合を模倣しています .
超分子化学
1,2,3-トリアゾールは、超分子化学にも使用されています . 1,2,3-トリアゾールの芳香族性と強い双極子モーメントは、この分野での幅広い用途に貢献しています .
生体複合
生体複合は、1,2,3-トリアゾールが使用されているもう1つの分野です . 1,2,3-トリアゾールは、アミノ酸、ヌクレオチドなどの必須構成要素の一部です .
ケミカルバイオロジー
ケミカルバイオロジーでは、1,2,3-トリアゾールは不可欠です . 1,2,3-トリアゾールは、最も重要な窒素含有5員環複素環の1つです .
蛍光イメージング
1,2,3-トリアゾールは、蛍光イメージングに用途が見出されています . 1,2,3-トリアゾールの独自の特性により、この用途に適しています .
材料科学
作用機序
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It is known that the triazole moiety interacts with β-tubulin via h-bonding with numerous amino acids . This interaction could potentially disrupt the normal function of the protein, leading to the observed effects.
Biochemical Pathways
The compound’s interaction with β-tubulin suggests that it may affect microtubule dynamics and related cellular processes .
Pharmacokinetics
The compound’s water solubility suggests that it may have good bioavailability.
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Action Environment
The compound’s stability at room temperature suggests that it may be relatively stable under normal environmental conditions.
Safety and Hazards
The safety information for 4-(1H-1,2,3-Triazol-1-yl)butanoic acid hydrochloride includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
4-(2H-triazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-4-7-9-8-5/h4H,1-3H2,(H,10,11)(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYUJRZNPOGWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872701-04-7 |
Source


|
| Record name | 4-(1H-1,2,3-triazol-4-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2567688.png)

![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)



![(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2567696.png)
![Methyl 2-[2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazol-6-yl]acetate](/img/structure/B2567697.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2567701.png)

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2567704.png)